5,6-trans-Vitamin D3 is a natural product found in Solanum glaucophyllum and Homo sapiens with data available.
5,6-trans-Vitamin D3
CAS No.: 22350-41-0
Cat. No.: VC21352516
Molecular Formula: C27H44O
Molecular Weight: 384.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 22350-41-0 |
---|---|
Molecular Formula | C27H44O |
Molecular Weight | 384.6 g/mol |
IUPAC Name | (1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
Standard InChI | InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13+/t21-,24+,25-,26+,27-/m1/s1 |
Standard InChI Key | QYSXJUFSXHHAJI-FVUVGDFOSA-N |
Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C |
SMILES | CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Appearance | White to Off-White Solid |
Melting Point | >67°C |
Definition and Chemical Identity
5,6-trans-Vitamin D3, also known as 5,6-trans-Cholecalciferol, is a member of the class of D3 vitamins that is characterized by the trans-configuration of the double bond at position 5, differentiating it from the naturally occurring cis-configuration in vitamin D3 (cholecalciferol) . It forms naturally during exposure to sunlight when previtamin D3 and vitamin D3 in the skin become photoisomerized to 5,6-trans-vitamin D3 . This compound has been identified in both plant sources (Solanum glaucophyllum) and in humans (Homo sapiens) .
Chemical Properties
5,6-trans-Vitamin D3 is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C27H44O |
Molecular Weight | 384.6 g/mol |
PubChem CID | 5283711 |
InChI Key | QYSXJUFSXHHAJI-YRZJJWOYSA-N |
The compound is structurally classified as a seco-cholestane, a secondary alcohol, and a hydroxy seco-steroid . Its chemical classification places it functionally as a related compound to calciol, the basic form of vitamin D.
Structural Characteristics
The defining characteristic of 5,6-trans-Vitamin D3 is the trans-configuration of the double bond at position 5, which contrasts with the cis-configuration found in regular vitamin D3. This structural difference significantly alters the three-dimensional shape of the molecule and consequently its biological activities .
The full systematic name of the compound is (1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol, highlighting its complex stereochemistry . The compound is also referred to as (5E,7E)-(3S)-9,10-seco-5,7,10(19)-cholestatrien-3-ol in some contexts, emphasizing its relationship to the seco-steroid family .
Metabolic Pathway and Biological Role
5,6-trans-Vitamin D3 is considered an inactive form of vitamin D3 that undergoes a two-step hydroxylation process to become biologically active . It is first hydroxylated in the liver to form calcidiol (25-hydroxyvitamin D3), which is then further hydroxylated in the kidney to produce calcitriol (1,25-dihydroxyvitamin D3), the active hormone form .
Calcium Metabolism
Studies have investigated the role of 5,6-trans-Vitamin D3 in calcium absorption, particularly in patients with chronic renal failure. In comparative studies with dihydrotachysterol2, 5,6-trans-Vitamin D3 showed effects on calcium absorption, although dihydrotachysterol appeared to be more effective in this specific application .
Mechanism of Action
The antiproliferative activity of 1,25(OH)2-16-ene-5,6-trans-D3 appears to be at least partially irreversible. Pulse-exposure studies showed that a 4-day pulse exposure to 1,25(OH)2-16-ene-5,6-trans-D3 (10(-7) M) in liquid culture was adequate to achieve a 40% inhibition of MCF-7 clonal growth even after removal of the analogue .
For each of the growth-related parameters examined in research studies, the vitamin D3 analogue with the 5,6-trans motif was more active than 1,25(OH)2D3, while simultaneously being less calcemic . This favorable biological profile suggests significant potential for therapeutic applications.
Synthetic Studies and Production
Structural and synthetic studies of 5,6-trans-vitamin D3 have been conducted alongside investigations of the stereoisomers of 10,19-dihydrovitamin D3, including dihydrotachysterol3 . These studies have contributed to understanding the structure-activity relationships of vitamin D analogs and have informed the development of synthetic strategies for producing these compounds.
Research Applications and Future Directions
The combination of strong antiproliferative activities and reduced calcemic effects positions 5,6-trans-Vitamin D3 derivatives as promising candidates for cancer therapy. The compound 1,25(OH)2-16-ene-5,6-trans-D3 has been recommended for further testing in in vivo cancer models, as it may gain a therapeutic niche for selected malignancies .
Future research directions may include:
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Further investigation of structure-activity relationships to optimize biological activities
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Development of additional analogs with enhanced therapeutic properties
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Clinical studies to evaluate the efficacy and safety of these compounds in human subjects
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Exploration of combination therapies with established cancer treatments
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